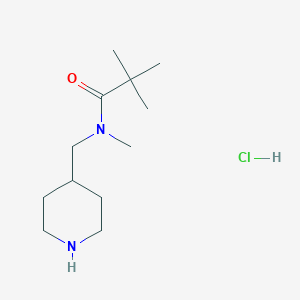
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H10FNO. It is also known as 4-(2-hydroxy-1-methylethyl)-2-fluoropyridine. This compound has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with GPCRs. It acts as an agonist or antagonist depending on the receptor it interacts with. For example, it acts as an agonist for the adenosine A2A receptor and the dopamine D2 receptor, but as an antagonist for the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol depend on the receptor it interacts with. For example, its interaction with the adenosine A2A receptor has been found to have neuroprotective effects, while its interaction with the dopamine D2 receptor has been found to have antipsychotic effects. Its interaction with the cannabinoid receptor CB1 has been found to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high purity and yield, which makes it a reliable tool for scientific research. However, its limited selectivity for certain GPCRs can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One direction is the study of its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more selective ligands for specific GPCRs. Additionally, the study of the structure-activity relationship of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can lead to the development of more potent ligands for GPCRs.
Synthesemethoden
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves the reaction of 2-fluoropyridine with isopropylmagnesium chloride in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to yield high purity and high yield of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been used as a ligand for GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor. It has also been used in the study of the cannabinoid receptor CB1.
Eigenschaften
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907322.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)



![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)
![(4R,7S)-9-(2,3-dihydro-1H-inden-2-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B2907329.png)

